molecular formula C14H14ClNO B1337597 Acetophenone, 2-amino-2-phenyl-, hydrochloride CAS No. 885-75-6

Acetophenone, 2-amino-2-phenyl-, hydrochloride

Cat. No. B1337597
CAS RN: 885-75-6
M. Wt: 247.72 g/mol
InChI Key: LZQSVRYXONEYIT-UHFFFAOYSA-N
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Description

Acetophenone, 2-amino-2-phenyl-, hydrochloride is a chemical compound that is related to acetophenone, which is a simple aromatic ketone. This compound is characterized by the presence of an amino group attached to the alpha position of the acetophenone, making it an important intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related acetophenone derivatives has been explored in various studies. For instance, the electrocarboxylation of acetophenone with CO2 to obtain 2-hydroxy-2-phenylpropionic acid was successfully carried out in an acetonitrile solution. This process was optimized to achieve a maximal isolated yield of 73.0% using Mg-stainless steel couple electrodes under specific conditions . Another study demonstrated the synthesis of 4-Choloro-2-hydroxyacetophenone from 3-aminophenol through a series of reactions including acetylation, methylation, Fries rearrangement, deacetylation, diazotization, and the Sandmeyer reaction, with an overall yield of about 44% .

Molecular Structure Analysis

The molecular structure of acetophenone derivatives is characterized by the presence of a phenyl group attached to a carbonyl group. The addition of an amino group at the alpha position introduces new reactive sites and alters the electronic distribution within the molecule, which can affect its reactivity and the types of reactions it can undergo.

Chemical Reactions Analysis

Acetophenone and its derivatives undergo various chemical reactions. The electrocarboxylation process mentioned earlier is a key example of how acetophenone can be transformed into a different compound . Additionally, the behavior of related compounds such as 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide has been studied, revealing that the E isomer can undergo isometric transformation to the Z isomer, followed by parallel reactions including hydrolysis and intramolecular ring closure .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives are influenced by their molecular structure. The presence of the amino group can affect the compound's solubility, boiling point, and stability. The studies provided do not give explicit details on the physical properties of 2-amino-2-phenyl acetophenone hydrochloride, but they do provide insights into the reactivity and potential transformations of similar compounds .

Scientific Research Applications

Synthesis and Biological Evaluation

Acetophenone, 2-amino-2-phenyl-, hydrochloride, shows potential as a substrate for various synthetic and biological applications. It has been involved in the synthesis of substituted amino thiazole derivatives, indicating its utility in generating compounds with potential antimicrobial activities. For instance, acetophenone was used to synthesize 2-amino-4-phenylthiazole, which after subsequent reactions, yielded compounds screened for anti-bacterial and anti-fungal activities (Prajapati & Modi, 2010).

Chemical Synthesis Enhancement

The compound has also been noted for its role in facilitating chemical synthesis processes. Microwave irradiation has been used to expedite the condensation reaction between acetophenone and α-phenylethylamine, significantly reducing reaction times and enhancing the overall efficiency of the synthesis protocol (Guzmán-Mejía, Reyes-Rangel, & Juaristi, 2007).

Complex Formation and Characterization

The versatility of acetophenone is further demonstrated in the synthesis and characterization of vic-dioxime and its mononuclear complexes. In one study, acetophenone served as the basis substance for synthesizing ω-isonitrosoacetophenone, leading to the preparation of various ligands and metal complexes. These complexes were characterized using multiple spectroscopic methods and magnetic measurements (Uysal et al., 2007).

Safety And Hazards

Acetophenone is classified as a flammable liquid, acute oral toxicity, and causes serious eye irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Acetophenone and its derivatives are analyzed as promising agrochemicals and useful scaffolds for drug research and development . The development of synthetic pathways for the efficient access to alkyl phenols and anilines is attracting a lot of attention due to the importance of these motifs as building blocks for the production of fine chemicals, polymers, and pharmaceuticals .

properties

IUPAC Name

2-amino-1,2-diphenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO.ClH/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-10,13H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQSVRYXONEYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetophenone, 2-amino-2-phenyl-, hydrochloride

CAS RN

885-75-6
Record name Ethanone, 2-amino-1,2-diphenyl-, hydrochloride (1:1)
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Record name NSC33420
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Record name 2-amino-1,2-diphenylethan-1-one hydrochloride
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